Optical Rotation Purity Verification
(S)-3-Amino-1,2-propanediol exhibits a specific optical rotation of [α]20/D = -28° ± 1° (c = 4% in 5 M HCl) , which is quantitatively distinct from both the racemic mixture (zero rotation) and the (R)-enantiomer (positive rotation). This rotation value serves as a verifiable stereochemical identity marker for procurement specifications.
| Evidence Dimension | Optical rotation |
|---|---|
| Target Compound Data | [α]20/D = -28° ± 1° (c = 4% in 5 M HCl) |
| Comparator Or Baseline | Racemic mixture: [α]20/D = 0°; (R)-enantiomer: positive rotation (opposite sign) |
| Quantified Difference | Magnitude of -28° under acidic conditions vs. -2° to -4° (c=5 in H2O) under neutral aqueous conditions |
| Conditions | Polarimetry at 20°C, 4% w/v in 5 M HCl |
Why This Matters
This specific rotation value enables unambiguous confirmation of enantiomeric identity during incoming QC, preventing procurement of incorrect stereoisomers.
